molecular formula C18H17N3O B6586232 2-phenyl-N-[(pyridin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-83-0

2-phenyl-N-[(pyridin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B6586232
CAS RN: 1257546-83-0
M. Wt: 291.3 g/mol
InChI Key: WHPRONJUEFJVSU-UHFFFAOYSA-N
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Description

“2-phenyl-N-[(pyridin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyridine ring, a phenyl group, a pyrrole ring, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of N-(pyridin-2-yl)amides involved a C–C bond cleavage promoted by I2 and TBHP .

Future Directions

The future directions for research on “2-phenyl-N-[(pyridin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide” would depend on its potential applications. Given the interest in pyridine derivatives in medicinal chemistry, it’s possible that this compound could have interesting biological activities that could be explored in future studies .

properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-14-16-10-4-5-11-19-16)17(21-12-6-7-13-21)15-8-2-1-3-9-15/h1-13,17H,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPRONJUEFJVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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